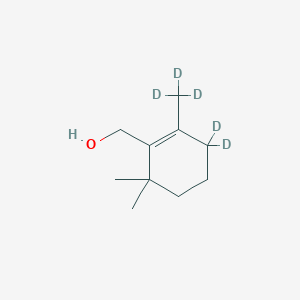

beta-Cyclogeraniol-d5

Cat. No. B021978

M. Wt: 159.28 g/mol

InChI Key: QWNGCDQJLXENDZ-RPIBLTHZSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04439614

Procedure details

A solution of 0.4 g of Cu(OAc2).H2O in 20 mL of hot HOAc was treated with 8.8 g (0.13 g-atom) of Zn dust with shaking for 3 min, and the acid was decanted. The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O, followed by Et2O (6×30 mL). Next, 20 mL of Et2O was added together with a crystal of I2. A mixture of 18.8 g (70 mmol) of CH2I2 and 3.08 g (20 mmol) of β-cyclogeraniol (l) was added dropwise over a 20-min period, with warming to maintain a gentle reflux. Heating at reflux was continued for an additional 2 h. The cooled solution was decanted, the residue was washed with Et2O, and the total Et2O volume was brought to 200 mL. The solution was cooled in ice/H2O, and pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex separated. The reaction was cooled to -5° C. overnight, filtered twice, and evaporated. Further complex separated on evaporation. TLC (9:1 hexane/EtOAc) demonstrated a single product. The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O, followed by 1:1 hexane/Et2O. The spectrally pure, colorless oil weighed 3.4 g (quant): IR (film) 3400 (OH), 1460, 1385, 1365, 1155, 1035, 1010, 705 cm-1 ; 1H NMR (CDCl3) δ0.22 (d, J=4.5 Hz, 1, cyclopropyl H), 0.49 (d, J=4.5 Hz, 1, cyclopropyl H), 0.99 (s, 3, CH3), 1.21 (s, 3, CH3), 1.26 (s, 3, CH3), 1.0-1.8 [m, 7, (CH2)3, OH], 3.51 and 3.92 (d, J=12 Hz, 1, and dd, J=12 and 3.5 Hz, 1, CH2O); 13C NMR (CDCl3), 65.8, 38.0, 35.5, 31.9, 31.3, 29.2, 27.4, 23.9, 22.5, 21.7, 18.0 ppm; MS calcd for C11H20O 168.1514, found 168.1521.

[Compound]

Name

Cu(OAc2)

Quantity

0.4 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

O.[CH2:2](I)I.[CH3:5][C:6]1[CH2:11][CH2:10][CH2:9][C:8]([CH3:13])([CH3:12])[C:7]=1[CH2:14][OH:15]>CC(O)=O.[Zn]>[CH3:13][C:8]1([CH3:12])[CH2:9][CH2:10][CH2:11][C:6]2([CH3:2])[C:7]1([CH2:14][OH:15])[CH2:5]2

|

Inputs

Step One

[Compound]

|

Name

|

Cu(OAc2)

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

18.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(I)I

|

|

Name

|

|

|

Quantity

|

3.08 g

|

|

Type

|

reactant

|

|

Smiles

|

CC1=C(C(CCC1)(C)C)CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with shaking for 3 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the acid was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

The Zn-Cu couple was washed by decantation with 30 mL of 1:1 HOAc/Et2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Next, 20 mL of Et2O was added together with a crystal of I2

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added dropwise over a 20-min period

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with warming

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain a gentle reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for an additional 2 h

|

|

Duration

|

2 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooled solution was decanted

|

WASH

|

Type

|

WASH

|

|

Details

|

the residue was washed with Et2O

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled in ice/H2O

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

pyridine (8 to 9 mL) was added dropwise until no further ZnI2 -pyridine complex

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered twice

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Further complex separated on evaporation

|

WASH

|

Type

|

WASH

|

|

Details

|

The crude oil was eluted through a 3×25 cm silica gel column by 9:1 hexane/Et2O

|

Outcomes

Product

Details

Reaction Time |

3 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC1(C2(CC2(CCC1)C)CO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |